molecular formula C15H16N2OS B5756897 N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-furylmethyl)thiourea

N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-furylmethyl)thiourea

Cat. No. B5756897
M. Wt: 272.4 g/mol
InChI Key: RCIHNVYGNGGWIC-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-furylmethyl)thiourea is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBT or 2-IMT, and it is a thiourea derivative that has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-furylmethyl)thiourea is not fully understood. However, it is believed that DBT exerts its effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species and inflammatory mediators. DBT has also been found to increase the activity of antioxidant enzymes and promote the clearance of toxic proteins in the brain.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-furylmethyl)thiourea has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various tissues. DBT has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been found to reduce the accumulation of toxic proteins in the brain.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-furylmethyl)thiourea has several advantages for lab experiments. It is easy to synthesize and purify, and it has good stability and solubility properties. Additionally, it has been extensively studied, and its effects have been well characterized. However, DBT also has some limitations. It has poor bioavailability and may have limited efficacy in vivo. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-furylmethyl)thiourea. One area of research could be to investigate its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential molecular targets. Another area of research could be to explore its potential as a chelating agent for heavy metal ions in environmental and industrial settings.
Conclusion:
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-furylmethyl)thiourea is a compound that has shown promising results in various scientific research applications. Its synthesis method is relatively simple, and it has several advantages for lab experiments. However, its potential applications may be limited by its poor bioavailability and limited efficacy in vivo. Further research is needed to fully understand its mechanism of action and identify its potential applications in various fields.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-furylmethyl)thiourea involves the reaction of indanone, furfural, and thiourea. The reaction is carried out in the presence of an acid catalyst and under reflux conditions. The product is obtained in good yield and purity, and it can be further purified using recrystallization.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-furylmethyl)thiourea has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. DBT has also been studied for its anti-inflammatory and antioxidant properties. Additionally, it has been used as a chelating agent for heavy metal ions.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c19-15(16-10-14-5-2-8-18-14)17-13-7-6-11-3-1-4-12(11)9-13/h2,5-9H,1,3-4,10H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIHNVYGNGGWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=S)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(furan-2-ylmethyl)thiourea

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